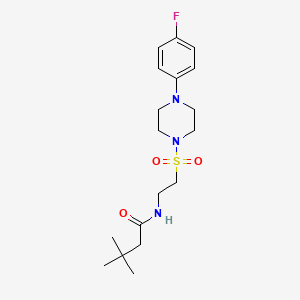

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

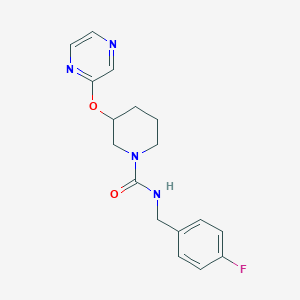

The compound “N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The presence of a fluorophenyl group and a sulfonyl group suggests that this compound might have interesting chemical and biological properties .

Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its molecular structure. Piperazine rings can participate in a variety of reactions, and the sulfonyl and fluorophenyl groups may also be reactive .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of a piperazine ring could make it a base, and the sulfonyl group could make it more polar .Scientific Research Applications

Synthesis and Antiallergy Activity

Compounds structurally related to N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide have been synthesized and evaluated for their antiallergy activity. For instance, derivatives of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides were investigated for their efficacy in passive foot anaphylaxis and guinea pig anaphylaxis assays to identify potential antiallergic compounds (Walsh et al., 1990).

Antioxidant Properties for Age-Related Diseases

Analogues containing piperazine-1-sulfonamide structures have been synthesized and evaluated for their antioxidant properties, demonstrating potential in the preventive treatment of age-related diseases like cataracts, age-related macular degeneration (AMD), and Alzheimer's dementia (AD) due to their radical scavenging and metal chelating abilities (Jin et al., 2010).

Antiviral Activity

Research on sulfonamide and urea derivatives of piperazin-1-yl and tetrahydroquinazolinyl morpholines has shown significant antiviral activities against avian paramyxovirus, suggesting potential applications in the development of new antiviral drugs (Selvakumar et al., 2018).

Antibacterial, Antifungal, and Anthelmintic Activity

Benzyl and sulfonyl derivatives of certain piperazin-1-ylacetamides have been synthesized and found to exhibit significant antibacterial, antifungal, and anthelmintic activities. These findings indicate the potential for developing new agents for treating various infectious diseases (Khan et al., 2019).

Phosphoinositide-3-Kinase Inhibitors

Substituted alcohols replacing the piperazine sulfonamide portion in PI3Kα inhibitors have been explored for their efficacy in vitro, demonstrating potential applications in targeted cancer therapies (Lanman et al., 2014).

Mechanism of Action

Target of Action

It’s known that piperazine derivatives, which this compound is a part of, show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Mode of Action

It’s known that piperazine derivatives can interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Piperazine derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

Similar compounds have been developed for pet imaging of serotonin 5-ht1a receptors, exhibiting high brain uptake and stability, suggesting potential bioavailability.

Result of Action

Piperazine derivatives are known to have a wide range of effects, including antimicrobial, anticancer, and neurological effects .

Action Environment

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3,3-dimethylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28FN3O3S/c1-18(2,3)14-17(23)20-8-13-26(24,25)22-11-9-21(10-12-22)16-6-4-15(19)5-7-16/h4-7H,8-14H2,1-3H3,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCNBPYDSZAWLJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28FN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-bromoimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B2401755.png)

![5-[(E)-2-(3-chloroanilino)ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carbonitrile](/img/structure/B2401756.png)

![acetic acid (11-oxo-6H-benzo[c][1]benzoxepin-2-yl) ester](/img/structure/B2401766.png)

![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-phenylbutan-2-yl)propanamide](/img/structure/B2401773.png)

![5-Phenyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B2401776.png)

![7-(2-methoxyethyl)-8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione](/img/structure/B2401777.png)